REACTION_SMILES
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[CH2:21]([Cl:22])[Cl:23].[CH3:16][S:17][CH3:18].[CH3:19][OH:20].[CH3:1][C:2]([CH3:3])([CH2:4][CH2:5][CH:6]=[C:7]([CH3:8])[CH3:9])[O:10][CH3:11].[O-:12][O+:13]=[O:14].[O:15]>>[CH3:1][C:2]([CH3:3])([CH2:4][CH2:5][CH:6]=[O:12])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(C)(C)CCC=C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)CCC=C(C)C
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Name
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O=[O+][O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[O+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(C)(C)CCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |